2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)-
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Overview
Description
2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- is an organic compound characterized by the presence of a propynone group, a methoxyphenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trimethylsilylacetylene, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium or copper. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.
Gene Expression: The compound may influence gene expression, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-(4-hydroxyphenyl)-3-(trimethylsilyl)-
- 2-Propyn-1-one, 1-(4-chlorophenyl)-3-(trimethylsilyl)-
- 2-Propyn-1-one, 1-(4-nitrophenyl)-3-(trimethylsilyl)-
Uniqueness
2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The trimethylsilyl group also imparts specific properties, such as increased stability and lipophilicity, which can be advantageous in certain applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-12-7-5-11(6-8-12)13(14)9-10-16(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSGNPOZUJMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472342 |
Source
|
Record name | 2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99048-48-3 |
Source
|
Record name | 2-Propyn-1-one, 1-(4-methoxyphenyl)-3-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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